N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide
Overview
Description
Preparation Methods
The synthesis of GW-695634 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of benzophenone derivatives, which are modified through various chemical reactions to achieve the desired structure . Industrial production methods for GW-695634 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
GW-695634 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a non-nucleoside reverse transcriptase inhibitor, it serves as a valuable tool for studying the mechanisms of HIV replication and the development of new antiviral drugs.
Biology: It is used in research to understand the interactions between HIV and host cells, as well as the development of resistance to antiviral therapies.
Mechanism of Action
GW-695634 exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme essential for the replication of HIV. By binding to the enzyme, GW-695634 prevents the conversion of viral RNA into DNA, thereby blocking the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparison with Similar Compounds
GW-695634 is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors. Similar compounds include:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Nevirapine: A compound with a similar mechanism of action, also used to treat HIV infection.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with activity against HIV strains resistant to other drugs in this class.
What sets GW-695634 apart is its unique chemical structure and its potential to overcome resistance mechanisms that limit the effectiveness of other non-nucleoside reverse transcriptase inhibitors .
Properties
CAS No. |
457635-65-3 |
---|---|
Molecular Formula |
C26H21Cl2N3O6S |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
N-[4-[[2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide |
InChI |
InChI=1S/C26H21Cl2N3O6S/c1-3-24(32)31-38(35,36)20-5-6-22(15(2)8-20)30-25(33)14-37-23-7-4-18(27)12-21(23)26(34)17-9-16(13-29)10-19(28)11-17/h4-12H,3,14H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
GAQZNFUDILDDDI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl)C |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C#N)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW 695634 GW-695634 GW695634 N-(4-(((4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy)acetyl)amino)-3-methylphenyl)sulfonylpropanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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